
(4-Chloro-5-cyclopropylpyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloro-5-cyclopropylpyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C8H9BClNO2 and a molecular weight of 197.43 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a chlorine atom and a cyclopropyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
准备方法
The synthesis of (4-Chloro-5-cyclopropylpyridin-3-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups. Industrial production methods may involve continuous flow setups for handling and performing organolithium chemistry on a multigram scale, enabling the synthesis of various compounds with high throughput .
化学反应分析
(4-Chloro-5-cyclopropylpyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: Boronic acids can be oxidized to form phenols or other oxygen-containing compounds.
Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the substituents on the pyridine ring.
科学研究应用
(4-Chloro-5-cyclopropylpyridin-3-yl)boronic acid has several applications in scientific research:
Biology: Boronic acids are known to interact with biological molecules such as enzymes and receptors, making them useful in the development of enzyme inhibitors and other bioactive compounds.
Medicine: The compound can be used in the design and synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of advanced materials and in various chemical processes that require the formation of carbon-carbon bonds.
作用机制
The mechanism of action of (4-Chloro-5-cyclopropylpyridin-3-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst in the case of Suzuki-Miyaura coupling . The palladium catalyst facilitates the transfer of the organic group from the boron atom to the palladium center, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific application and the nature of the substituents on the pyridine ring.
相似化合物的比较
(4-Chloro-5-cyclopropylpyridin-3-yl)boronic acid can be compared with other boronic acids and boronate esters used in organic synthesis:
Phenylboronic Acid: A widely used boronic acid in Suzuki-Miyaura coupling, known for its stability and ease of handling.
(4-Bromo-5-cyclopropylpyridin-3-yl)boronic Acid: Similar to this compound but with a bromine substituent instead of chlorine, which may affect its reactivity and the conditions required for its reactions.
(4-Methoxy-5-cyclopropylpyridin-3-yl)boronic Acid: Contains a methoxy group instead of chlorine, which can influence its electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can provide distinct reactivity and selectivity in various chemical reactions.
属性
分子式 |
C8H9BClNO2 |
|---|---|
分子量 |
197.43 g/mol |
IUPAC 名称 |
(4-chloro-5-cyclopropylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H9BClNO2/c10-8-6(5-1-2-5)3-11-4-7(8)9(12)13/h3-5,12-13H,1-2H2 |
InChI 键 |
MGGJICOLUFLSOQ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=CC(=C1Cl)C2CC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


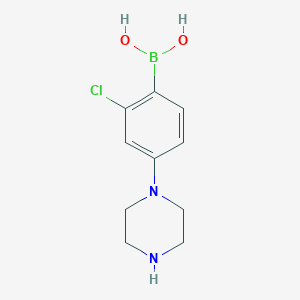
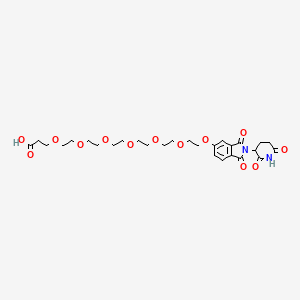
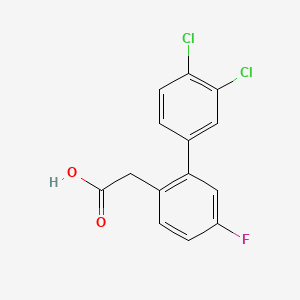
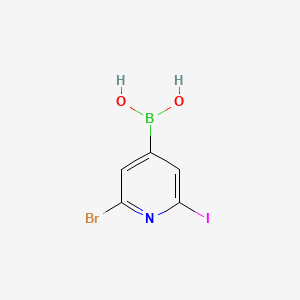
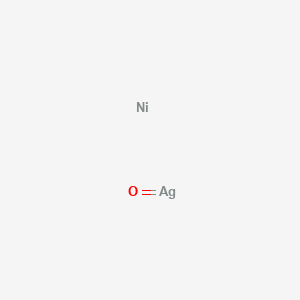
![2-(m-Tolyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B14068337.png)
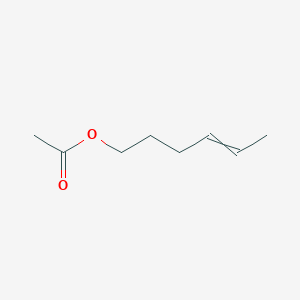
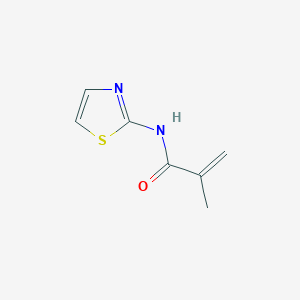
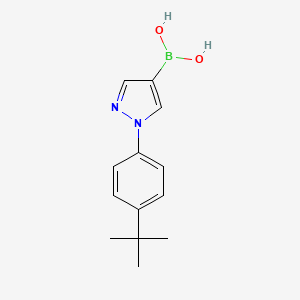

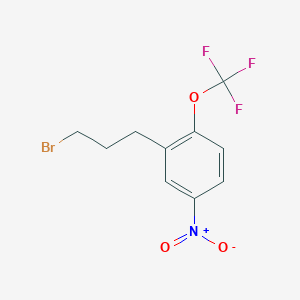
![1,3-Dimethyl-5-[(E)-phenyldiazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14068389.png)

![2-Chloro-2H,4H-naphtho[2,3-D][1,3,2]dioxaphosphinin-4-one](/img/structure/B14068411.png)
